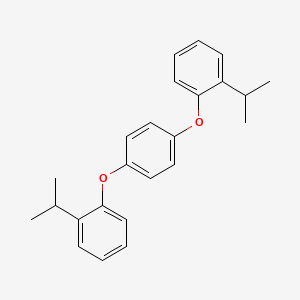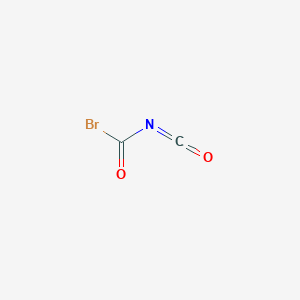
Carbonisocyanatidoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonisocyanatidoyl bromide is an organic compound with the molecular formula CBrN. It is a colorless solid that is widely used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonisocyanatidoyl bromide can be synthesized through several methods. One common method involves the reaction of sodium cyanide with bromine. This reaction proceeds in two steps, with the intermediate formation of cyanogen (CN)2. The overall reaction can be represented as follows:
NaCN+Br2→BrCN+NaBr
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonisocyanatidoyl bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric bromide.
Reduction: It can be reduced to form cyanogen.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and chlorine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyanuric bromide
Reduction: Cyanogen
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Carbonisocyanatidoyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the modification of biopolymers and the fragmentation of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbonisocyanatidoyl bromide involves its reactivity as an electrophilic cyanogen and nucleophilic bromide. In most reactions, carbocations preferentially attack the nitrogen atom, leading to the formation of various products. The compound’s reactivity is influenced by the presence of Lewis acids, which can catalyze certain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanogen bromide: Similar in structure and reactivity, but with different applications.
Cyanogen chloride: Another related compound with similar reactivity but different uses.
Cyanogen iodide: Similar in structure but with different reactivity and applications.
Uniqueness
Carbonisocyanatidoyl bromide is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various types of reactions makes it a valuable reagent in both research and industrial applications.
Propriétés
Numéro CAS |
143884-29-1 |
|---|---|
Formule moléculaire |
C2BrNO2 |
Poids moléculaire |
149.93 g/mol |
Nom IUPAC |
N-(oxomethylidene)carbamoyl bromide |
InChI |
InChI=1S/C2BrNO2/c3-2(6)4-1-5 |
Clé InChI |
OPXCIINFHIEFPU-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(=O)Br)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
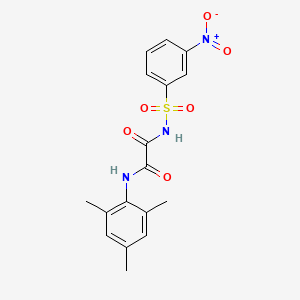
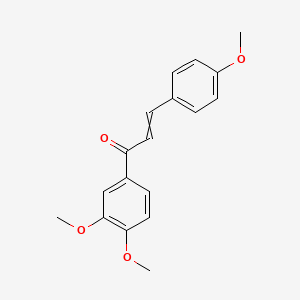
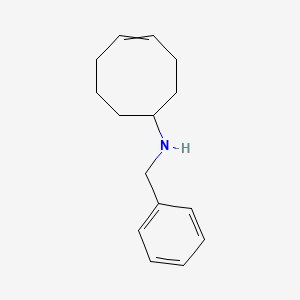
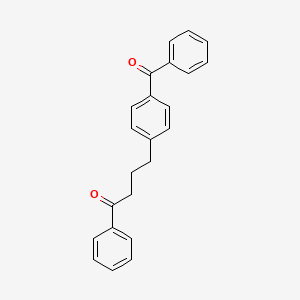

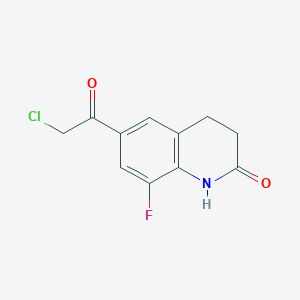
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
